N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline

Catalog No.
S13377586
CAS No.
M.F
C26H44NP
M. Wt
401.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2...

Product Name

N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline

IUPAC Name

N-(1-dicyclohexylphosphanyl-2,2-dimethylpropyl)-2,4,6-trimethylaniline

Molecular Formula

C26H44NP

Molecular Weight

401.6 g/mol

InChI

InChI=1S/C26H44NP/c1-19-17-20(2)24(21(3)18-19)27-25(26(4,5)6)28(22-13-9-7-10-14-22)23-15-11-8-12-16-23/h17-18,22-23,25,27H,7-16H2,1-6H3

InChI Key

VBAUENDSTCVFES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(C(C)(C)C)P(C2CCCCC2)C3CCCCC3)C

N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline is a complex organic compound characterized by its unique structural features, which include a dicyclohexylphosphino group and a 2,4,6-trimethylaniline moiety. This compound's molecular formula is C28H48NPSC_{28}H_{48}NPS and it has potential applications in asymmetric synthesis and catalysis due to its chiral nature and the presence of both phosphine and amine functionalities .

Typical of phosphine ligands and amines. Its phosphine component may coordinate with transition metals to form metal-phosphine complexes, which are often used in catalysis. The amine moiety can engage in nucleophilic substitutions or participate in coupling reactions, enhancing the compound's utility in synthetic organic chemistry. The presence of the bulky dicyclohexylphosphino group can influence the reaction pathways by providing steric hindrance, thereby affecting selectivity and yield.

While specific biological activities of N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline have not been extensively documented, compounds with similar structures have shown potential as pharmaceutical agents. Sulfinamide derivatives are known for their antibacterial properties and ability to inhibit specific enzymes. The unique structure of this compound may allow for selective interactions with biological targets, making it a candidate for drug development.

The synthesis of N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline typically involves several steps:

  • Formation of the Dicyclohexylphosphino Group: This can be achieved by reacting an appropriate phosphine precursor with dicyclohexylchloride.
  • Alkylation: The dicyclohexylphosphino group is then alkylated using a suitable alkyl halide to introduce the 2,2-dimethylpropyl chain.
  • Coupling with 2,4,6-Trimethylaniline: Finally, the resulting phosphine derivative is coupled with 2,4,6-trimethylaniline through an amination reaction.

These steps require careful control of reaction conditions to ensure high yield and purity of the final product .

N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline has several applications primarily in:

  • Asymmetric Catalysis: Its chiral nature allows it to be used as a ligand in asymmetric synthesis processes.
  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Pharmaceutical Development: Potential use as an active pharmaceutical ingredient due to its unique structural properties that may enhance biological interactions.

Interaction studies involving N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline are crucial for understanding its reactivity and potential applications. These studies may include:

  • Metal Coordination Studies: Investigating how the compound interacts with various metal centers.
  • Biological

Several compounds share structural similarities with N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylaniline. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
DicyclohexylphosphinePhosphine ligandLacks sulfinamide group
SulfanilamideAntibiotic with sulfonamide structureLacks phosphine component
Phosphino-sulfonamidesCombines phosphine and sulfonamideDifferent structural configuration
N-(1-(Dicyclohexylphosphino)-2,2-dimethylpropyl)-2,4,6-trimethylanilineContains both sulfinamide and dicyclohexylphosphinoUnique combination enhances catalytic properties

This compound stands out due to its dual functionality as both a chiral ligand and an active pharmaceutical ingredient. This makes it particularly valuable in synthetic chemistry and drug design.

XLogP3

8.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

401.32113741 g/mol

Monoisotopic Mass

401.32113741 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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